

GR 64349: An In-depth Technical Guide on its Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor.[1] Its primary mechanism of action involves the activation of the Gq/11 protein-coupled receptor signaling cascade, leading to the mobilization of intracellular calcium and subsequent smooth muscle contraction. This technical guide provides a comprehensive overview of the pharmacological properties of **GR 64349**, including its binding affinity, functional potency, and in vivo effects. Detailed experimental protocols for key assays and visualizations of the signaling pathway and experimental workflows are also presented to facilitate further research and development.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception.[2] These peptides exert their effects through three distinct G protein-coupled receptors: NK1, NK2, and NK3. **GR 64349** has emerged as a valuable pharmacological tool due to its high selectivity for the NK2 receptor, enabling the specific investigation of NK2 receptor function in various tissues and disease models.[1]

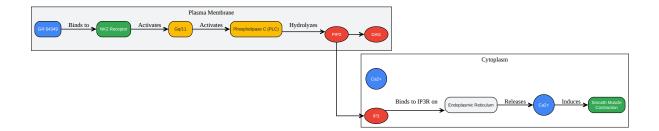


Core Mechanism of Action: NK2 Receptor Activation

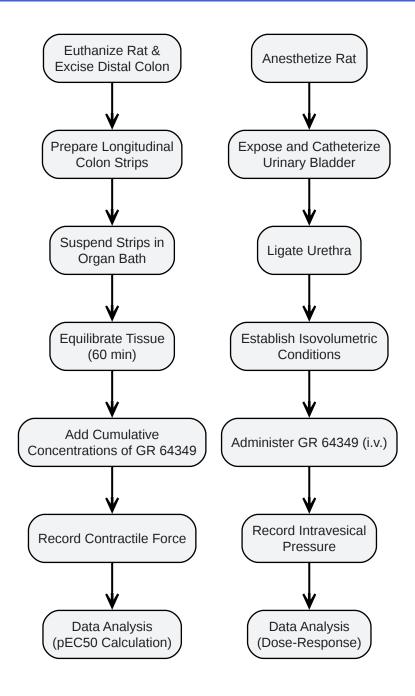
GR 64349 acts as a full agonist at the human NK2 receptor.[1] The binding of **GR 64349** to the NK2 receptor, a Gq/11 protein-coupled receptor, initiates a conformational change that leads to the activation of the associated G protein. This triggers the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event that mediates the physiological effects of **GR 64349**, most notably smooth muscle contraction.[1][3]

Signaling Pathway Diagram









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